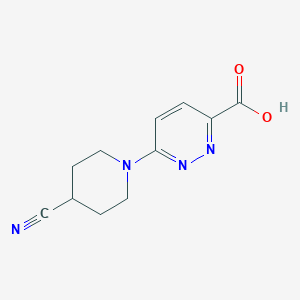
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Overview
Description
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is a compound that has been identified in the context of research and is not intended for human or veterinary use. It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyridazines are of significant interest due to their biological activity .
Synthesis Analysis
The synthesis of pyridazine derivatives, including this compound, involves modern synthetic approaches that are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . For instance, the reaction of pyridazinones with the Lawesson’s reagent was used for the synthesis of thiopyridazines .Molecular Structure Analysis
The molecular formula of this compound is C11H12N4O2, and its molecular weight is 232.24 g/mol.Chemical Reactions Analysis
The chemical properties of pyridazines, including both reactions of the diazine ring and reactions of various substituents attached to the ring, are considered in the chemistry of pyridazine . For instance, the reaction of pyridazinones with the Lawesson’s reagent was used for the synthesis of thiopyridazines .Scientific Research Applications
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including pyridazines, pyridines, and quinolines. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. This compound has also been used to study the mechanism of action of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2).
Mechanism of Action
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine derivatives interact with their targets to exert a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to exert a wide range of pharmacological activities .
Advantages and Limitations for Lab Experiments
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is available commercially in large quantities. It is also relatively inexpensive and has a long shelf life. However, this compound is not very soluble in water and can be difficult to work with in certain solvents.
Future Directions
There are several potential future directions for the use of 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid. It could be used to develop more effective pharmaceuticals, such as anti-inflammatory drugs. It could also be used to study the mechanism of action of other enzymes, such as proteases and kinases. In addition, this compound could be used to develop new materials for use in industrial applications, such as catalysts and sensors. Finally, this compound could be used to study the biochemical and physiological effects of other compounds, such as hormones and neurotransmitters.
Biochemical Analysis
Biochemical Properties
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyridazine ring, which contains two adjacent nitrogen atoms, is known for its wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for its function in drug discovery and other applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s pyridazine ring is present in some commercially available drugs and agrochemicals, highlighting its practical applications . Its effects on cellular processes are essential for understanding its potential therapeutic uses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are critical considerations for its use in therapeutic applications . Understanding these dosage effects is essential for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . Understanding these processes is essential for developing effective therapeutic strategies.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its therapeutic potential . Understanding these localization mechanisms is crucial for optimizing the compound’s use in various applications.
properties
IUPAC Name |
6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-7-8-3-5-15(6-4-8)10-2-1-9(11(16)17)13-14-10/h1-2,8H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSZVJWESNLMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



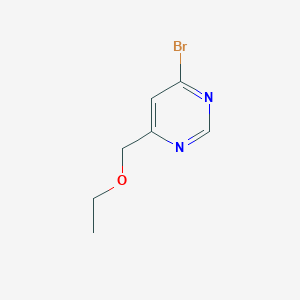
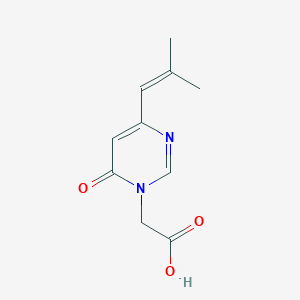
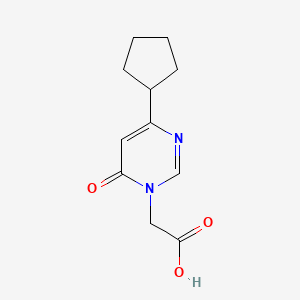
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B1481766.png)




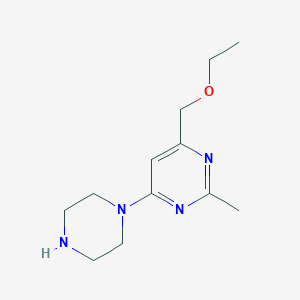
![Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1481776.png)
![5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481778.png)

![5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481780.png)
![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)